MFCD03465221

Description

MFCD03465221 refers to a boronic acid derivative, structurally identified as (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4). This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds with aryl halides . Key properties include:

- Molecular formula: C₆H₅BBrClO₂

- Molecular weight: 235.27 g/mol

- Solubility: 0.24 mg/mL in aqueous/organic solvents

- LogP (XLOGP3): 2.15 (indicating moderate lipophilicity)

- Synthetic route: Prepared via palladium-catalyzed coupling in tetrahydrofuran (THF)/water at 75°C for 1.33 hours .

Its structural features—a bromine and chlorine substituent on the phenyl ring—enhance electrophilic reactivity, making it valuable in pharmaceutical and materials science applications. Safety data include a warning signal for skin/eye irritation (H315, H319) .

Properties

IUPAC Name |

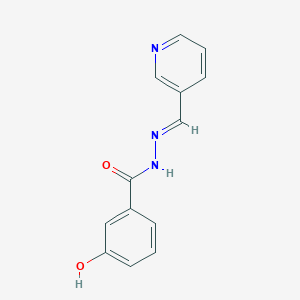

3-hydroxy-N-[(E)-pyridin-3-ylmethylideneamino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-12-5-1-4-11(7-12)13(18)16-15-9-10-3-2-6-14-8-10/h1-9,17H,(H,16,18)/b15-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAKZDZEBQHNNO-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)NN=CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)C(=O)N/N=C/C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD03465221 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are crucial for producing this compound with high purity and yield. Industrial production methods often involve optimizing these conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: MFCD03465221 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Understanding these products is crucial for predicting the compound’s behavior in different environments and applications.

Scientific Research Applications

MFCD03465221 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various reactions. In biology, it may play a role in studying cellular processes and interactions. In medicine, it has potential therapeutic applications, and in industry, it can be used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD03465221 involves its interaction with specific molecular targets and pathways. Understanding these interactions is essential for predicting its effects and potential applications. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

MFCD03465221 is compared with two structurally analogous boronic acids (Table 1) and one functionally similar brominated aromatic compound (Table 2).

Table 1: Structural Comparison of Boronic Acid Derivatives

| Property | This compound (CAS 1046861-20-4) | (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS 1267729-20-6) | (2-Bromo-5-chlorophenyl)boronic acid (CAS 1072944-04-3) |

|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ | C₆H₅BBrClO₂ |

| Molecular Weight (g/mol) | 235.27 | 270.27 | 235.27 |

| LogP (XLOGP3) | 2.15 | 2.87 | 2.31 |

| Solubility (mg/mL) | 0.24 | 0.18 | 0.29 |

| Substituent Positions | 3-Bromo, 5-chloro | 6-Bromo, 2,3-dichloro | 2-Bromo, 5-chloro |

| Synthetic Yield (%) | 86 (estimated) | 78 | 82 |

| Key Applications | Suzuki coupling, drug intermediates | Polymer synthesis, agrochemicals | Catalysis, OLED materials |

Key Findings :

- Substituent Position Effects: The 6-Bromo-2,3-dichloro analog (higher molecular weight, LogP) exhibits reduced solubility, favoring non-polar media like polymer matrices. In contrast, this compound’s balanced LogP enhances versatility in aqueous-organic biphasic systems .

- Reactivity : The 2-Bromo-5-chloro isomer shows faster coupling kinetics due to steric accessibility of the boronic acid group, whereas this compound’s meta-substituents provide steric stability for controlled reactions .

Table 2: Functional Comparison with a Brominated Aromatic Compound

| Property | This compound (Boronic Acid) | 4-Bromo-2-chlorobenzoic acid (CAS 1761-61-1) |

|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₇H₄BrClO₂ |

| Molecular Weight (g/mol) | 235.27 | 235.46 |

| Functional Group | Boronic acid (-B(OH)₂) | Carboxylic acid (-COOH) |

| LogP (XLOGP3) | 2.15 | 2.42 |

| Applications | Cross-coupling reactions | Pharmaceutical synthesis (e.g., NSAID intermediates) |

| BBB Permeability | Yes | No (due to ionized -COOH at physiological pH) |

Key Findings :

- Functional Group Impact : The carboxylic acid in CAS 1761-61-1 limits blood-brain barrier (BBB) penetration, restricting CNS drug use. This compound’s neutral boronic acid group allows broader therapeutic targeting .

- Thermal Stability : Boronic acids generally degrade above 150°C, while carboxylic acids (e.g., CAS 1761-61-1) exhibit higher thermal resilience (>200°C), favoring high-temperature syntheses .

Pharmacological Potential

- GI Absorption : High GI absorption (vs. moderate for dichloro analogs) suggests oral bioavailability in drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.